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Compound of Interest

Compound Name: N-(4-aminophenyl)pentanamide

CAS No.: 59690-87-8

Cat. No.: B185072 Get Quote

Introduction: The Lipophilic Aniline Scaffold
N-(4-aminophenyl)pentanamide (CAS: 59690-87-8), often referred to as 4'-aminovaleranilide,

represents a critical chemical space between simple analgesics (like Acetaminophen) and

complex lipophilic drug linkers. Structurally, it consists of a p-phenylenediamine core mono-

acylated with a pentanoyl (valeryl) chain.

In drug discovery, this molecule serves two primary functions:

Lipophilicity Tuning: It acts as a "lipophilic" analog of Acetaminophen (Paracetamol). By

extending the acyl chain from methyl (C1) to pentyl (C5), researchers can modulate the

partition coefficient (LogP), significantly altering Blood-Brain Barrier (BBB) penetration and

metabolic clearance rates without changing the core pharmacophore.

Bifunctional Linker: The free primary amine at the para-position serves as a high-reactivity

handle for constructing complex urea, sulfonamide, or amide linkages, a strategy widely

employed in the synthesis of Factor Xa inhibitors (e.g., Apixaban intermediates) and HDAC

inhibitors.

Synthetic Protocol: Selective Mono-Acylation Route
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Direct acylation of p-phenylenediamine often leads to mixtures of mono- and di-acylated

products (di-pentanamides), requiring tedious chromatographic separation. To ensure scientific

integrity and high purity (>98%), this guide recommends the Nitro-Reduction Route. This

pathway guarantees regioselectivity by utilizing the distinct oxidation states of the nitrogen

substituents.

Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and its downstream

applications.
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Caption: Figure 1. Regioselective synthesis pathway avoiding di-acylation byproducts via nitro-

reduction.

Detailed Experimental Procedure
Step 1: Synthesis of N-(4-nitrophenyl)pentanamide
Objective: Install the pentyl chain on the aniline nitrogen while the para-position remains

protected as a nitro group.

Reagents:

4-Nitroaniline (1.0 eq, 50 mmol)

Valeryl chloride (Pentanoyl chloride) (1.1 eq, 55 mmol)
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Triethylamine (Et3N) (1.2 eq, 60 mmol)

Tetrahydrofuran (THF), anhydrous (250 mL)

Protocol:

Dissolve 4-nitroaniline in anhydrous THF in a round-bottom flask equipped with a magnetic

stir bar and nitrogen inlet.

Add Et3N and cool the solution to 0°C using an ice bath.

Add valeryl chloride dropwise over 20 minutes via a pressure-equalizing addition funnel.

Caution: Exothermic reaction.

Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC

(Hexane:EtOAc 7:3).

Workup: Quench with saturated NaHCO3 (100 mL). Extract with Ethyl Acetate (3 x 100

mL). Wash combined organics with 1M HCl (to remove unreacted aniline), water, and

brine.

Dry over Na2SO4, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow crystals.

Step 2: Reduction to N-(4-aminophenyl)pentanamide
Objective: Convert the nitro group to the primary amine without hydrolyzing the amide bond.

Reagents:

N-(4-nitrophenyl)pentanamide (from Step 1)

10% Palladium on Carbon (Pd/C) (10 wt% loading)

Ethanol (10 mL/g of substrate)

Hydrogen gas (balloon or Parr shaker at 40 psi)
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Protocol:

Dissolve the nitro-intermediate in Ethanol.

Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Safety: Pd/C is

pyrophoric; keep wet with solvent.

Purge the vessel with Hydrogen gas (3 cycles).

Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient, or 40 psi for

faster kinetics) for 4–6 hours.

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

Ethanol.

Concentrate the filtrate to dryness. The product typically solidifies upon standing.

Storage: Store under inert gas at -20°C. The free amine is oxidation-sensitive (browning

over time).

Analytical Characterization (Expected Data)
To validate the synthesis, compare your product against these expected spectral parameters.
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Technique Parameter
Expected Signal /
Observation

Interpretation

1H NMR δ 0.92 (t, 3H) Triplet
Terminal methyl of

pentyl chain.

(DMSO-d6) δ 1.30–1.60 (m, 4H) Multiplet
Internal methylene

protons (-CH2-CH2-).

δ 2.25 (t, 2H) Triplet
α-Methylene protons

adjacent to carbonyl.

δ 4.85 (s, 2H) Broad Singlet

Primary amine (-NH2)

protons (D2O

exchangeable).

δ 6.50 (d, 2H) Doublet (J=8.8Hz)
Aromatic protons

ortho to amine.

δ 7.25 (d, 2H) Doublet (J=8.8Hz)
Aromatic protons

ortho to amide.

δ 9.45 (s, 1H) Singlet Amide -NH proton.

MS (ESI) m/z 193.1 [M+H]+

Molecular ion peak

(Calculated MW:

192.26).

Appearance Visual Off-white solid

Darkening indicates

oxidation of the

amine.

Application in Bioactive Molecule Design[1][2]
A. Structure-Activity Relationship (SAR): The "Lipophilic
Paracetamol"
Researchers utilize N-(4-aminophenyl)pentanamide to study the effect of chain length on

cyclooxygenase (COX) inhibition and toxicity.
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Hypothesis: Extending the alkyl chain increases lipophilicity (LogP ~1.9 for pentanamide vs.

~0.46 for acetaminophen).

Outcome: This alters the kinetics of BBB transport. While potentially increasing central

analgesia, higher lipophilicity can also alter the metabolic pathway, shifting the balance

between glucuronidation and CYP450-mediated oxidation (NAPQI formation).

B. Linker Chemistry for Drug Conjugates
The primary amine at the 4-position is a "universal handle." In the development of

anticoagulants (like Apixaban analogs) or kinase inhibitors, this amine is reacted with:

Isocyanates

to form Ureas.

Sulfonyl Chlorides

to form Sulfonamides.

Cyclic Anhydrides

to form Imides.

Protocol: Urea Formation (General)
Dissolve N-(4-aminophenyl)pentanamide (1 eq) in DCM.

Add appropriate isocyanate (1.1 eq).

Stir at RT for 2–12 hours. The urea product usually precipitates out of DCM, allowing for

filtration-based isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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